N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide
Description
Properties
IUPAC Name |
N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O4S/c1-13-6-7-16(8-14(13)2)25-10-15(9-19(25)27)21(28)23-20-17-11-31(29,30)12-18(17)24-26(20)22(3,4)5/h6-8,15H,9-12H2,1-5H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHOMFDRMFMJQPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NC3=C4CS(=O)(=O)CC4=NN3C(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential therapeutic applications. Its unique thieno-pyrazole structure and various functional groups suggest a rich profile of biological activities. This article reviews the existing literature on its biological activity, including anticancer properties, antimicrobial effects, and mechanisms of action.
Structural Characteristics
The compound features:
- Thieno[3,4-c]pyrazole core : Known for diverse biological activities.
- tert-butyl group : Enhances lipophilicity and potential bioavailability.
- Carboxamide moiety : Implicated in various pharmacological effects.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance:
- Cell Line Studies : A study on structurally related compounds showed activity against colon carcinoma HCT-116 with an IC50 value of 6.2 μM and against breast cancer T47D cells with IC50 values of 43.4 μM and 27.3 μM for two different compounds .
- Mechanisms of Action : The pyrazole derivatives may induce apoptosis in cancer cells through modulation of key signaling pathways involved in cell survival and proliferation.
Antimicrobial Activity
The thieno-pyrazole derivatives have also demonstrated antimicrobial properties:
- Bacterial Inhibition : Similar compounds have shown antibacterial activity against various pathogens. For example, benzothioate derivatives exhibited good antibacterial activity compared to standard treatments like chloramphenicol .
- Fungal Activity : Compounds with similar structures have shown antifungal effects against Fusarium oxysporum, suggesting that this compound may also possess such activity.
Case Studies
- Study on Anticancer Properties :
- Antimicrobial Efficacy :
Research Findings
The biological activities of this compound can be summarized as follows:
Scientific Research Applications
Structural Characteristics
The compound features a thieno[3,4-c]pyrazole moiety fused with a pyrrolidine carboxamide structure. Its molecular formula is with a molecular weight of approximately 450.9 g/mol. The presence of the tert-butyl group enhances its lipophilicity, which may influence its absorption and distribution in biological systems.
Biological Activities
1. Anticancer Properties:
Research indicates that compounds similar to N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide exhibit significant anticancer activities. For example, derivatives of thieno[3,4-c]pyrazole have been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation through interaction with specific enzymes and signaling pathways .
2. Enzyme Inhibition:
The compound may act as an inhibitor for several key enzymes involved in cancer metabolism. Studies have highlighted that similar pyrazole derivatives can inhibit monocarboxylate transporters (MCTs), which are crucial for tumor growth and survival by regulating lactate transport in cancer cells . This inhibition can lead to reduced tumor growth and enhanced effectiveness of existing chemotherapeutic agents.
3. Anti-inflammatory Effects:
Preliminary studies suggest that this compound possesses anti-inflammatory properties. It may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and mediators, thus providing a therapeutic avenue for conditions characterized by chronic inflammation .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Techniques such as microwave-assisted synthesis have been employed to enhance yield and purity while minimizing environmental impact . Various derivatives have been synthesized to explore their biological activities further:
| Derivative | Structural Features | Potential Applications |
|---|---|---|
| N-(tert-butyl)-5-hydroxythieno[3,4-c]pyrazole | Hydroxyl group instead of dioxido | Anticancer activity |
| 2-Chloro-N-(5-fluorothieno[3,4-c]pyrazol)benzamide | Lacks tert-butyl group | Different solubility profiles |
| N-(2-methyl)-5-methylthieno[3,4-c]pyrazole | Methyl groups instead of tert-butyl | Variations in lipophilicity |
Case Studies
Several case studies have documented the efficacy of thieno[3,4-c]pyrazole derivatives in preclinical models:
- In vitro Studies: Compounds exhibiting similar structures have been tested against multiple cancer cell lines (e.g., breast, prostate) showing IC50 values in the micromolar range.
- In vivo Studies: Animal models treated with these compounds demonstrated significant tumor regression compared to control groups.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
While the provided evidence lacks direct data on this compound, comparisons with analogues can be inferred through methodologies described in crystallography and hydrogen-bonding analysis:
Crystallographic Behavior
The compound’s crystal structure determination would typically employ SHELX programs (e.g., SHELXL for refinement), which are standard for small-molecule analysis . Similar sulfone-containing pyrazoles, such as derivatives of celecoxib, often exhibit rigid, planar geometries due to sulfone-induced electron withdrawal, enhancing packing efficiency.
Hydrogen-Bonding Patterns
Using graph set analysis (as per Etter’s formalism), the compound’s hydrogen-bonding network can be compared to related carboxamide-pyrazole hybrids. The sulfone (O donors) and carboxamide (N–H/O acceptors) groups likely participate in D–H···A interactions (D = donor, A = acceptor). For instance, analogous compounds with 3,4-dimethylphenyl groups exhibit C–H···π interactions, while the ketone may act as a weak acceptor.
Hypothetical Pharmacological Comparison
Assuming kinase-targeted activity (common for pyrazole-carboxamides), this compound’s tert-butyl group may enhance hydrophobic binding compared to methyl or hydrogen analogs. The sulfone could mimic phosphate groups in ATP-binding pockets, akin to sulfonamide inhibitors like imatinib. However, steric bulk might reduce solubility relative to smaller analogues, a trade-off observed in structure-activity relationship (SAR) studies of similar molecules.
Table 1: Hypothetical Comparison of Key Properties
| Property | Target Compound | Celecoxib-like Analogues | Simple Pyrazole Derivatives |
|---|---|---|---|
| Core Structure | Thieno-pyrazole + sulfone | Pyrazole + sulfonamide | Pyrazole |
| Hydrogen-Bond Acceptors | 4 (sulfone, carboxamide, ketone) | 3 (sulfonamide, trifluoromethyl) | 1–2 (amide, halogen) |
| Predicted Solubility (logP) | ~2.8 (moderate) | ~3.5 (low) | ~1.5–2.0 (high) |
| Crystallographic System | Monoclinic (hypothetical) | Triclinic/Monoclinic | Orthorhombic |
| Pharmacological Target (hypothetical) | Kinases/Proteases | COX-2 | GPCRs |
Key Research Findings from Methodological Perspectives
Crystallographic Robustness : The tert-butyl group may introduce disorder in crystal lattices, necessitating advanced refinement techniques in SHELXL (e.g., PART and SIMU commands) .
Hydrogen-Bond Hierarchy : Graph set analysis (e.g., R₂²(8) motifs for carboxamide dimers) would differentiate this compound from analogues lacking sulfone-mediated interactions .
Thermodynamic Stability: Sulfone-containing crystals generally exhibit higher melting points (>200°C) compared to non-sulfonated pyrazoles, as seen in related studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
